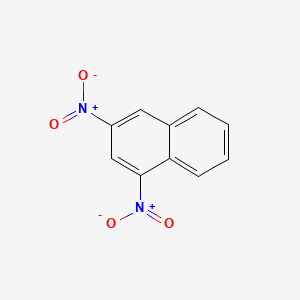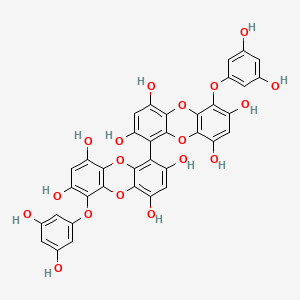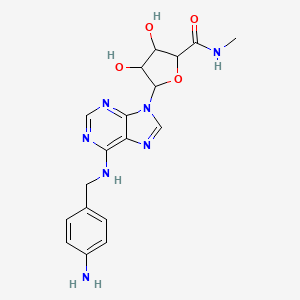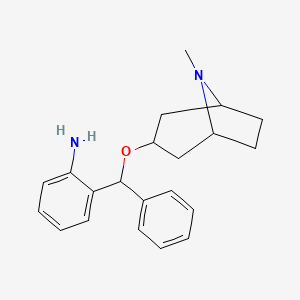
Aminobenztropine
Vue d'ensemble
Description
Aminobenzotropine, également connue sous le nom de 3-(2′-aminobenzhydryloxy)tropane, est un composé chimique de formule moléculaire C21H26N2O et de masse moléculaire 322,44 g/mol . Il s'agit d'un ligand muscarinique à haute affinité qui a été utilisé pour la purification par affinité des récepteurs cholinergiques muscariniques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L'aminobenzotropine peut être synthétisée par un processus en plusieurs étapes impliquant la réaction du tropane avec le benzhydrol et l'amination subséquente. La réaction implique généralement l'utilisation de solvants tels que le méthanol ou le diméthylsulfoxyde (DMSO) et nécessite des conditions spécifiques pour assurer la formation du produit souhaité .
Méthodes de production industrielle
Les méthodes de production industrielle de l'aminobenzotropine impliquent des voies de synthèse similaires, mais sont optimisées pour une production à grande échelle. Cela inclut l'utilisation de réacteurs automatisés, un contrôle précis de la température et des techniques de purification efficaces pour garantir un rendement et une pureté élevés du produit final .
Analyse Des Réactions Chimiques
Types de réactions
L'aminobenzotropine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir l'aminobenzotropine en ses formes réduites.
Substitution : Le composé peut subir des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que l'hydrure de lithium et d'aluminium, et divers catalyseurs pour faciliter les réactions de substitution .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire une variété de dérivés avec différents groupes fonctionnels .
Applications de la recherche scientifique
L'aminobenzotropine a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme ligand dans l'étude des récepteurs muscariniques et d'autres processus biochimiques.
Biologie : Employé dans la recherche impliquant les systèmes de neurotransmetteurs et les études de liaison aux récepteurs.
Médecine : Étudié pour ses effets thérapeutiques potentiels dans les troubles neurologiques et d'autres affections médicales.
Industrie : Utilisé dans le développement de produits pharmaceutiques et d'autres produits chimiques.
Mécanisme d'action
L'aminobenzotropine exerce ses effets principalement par sa forte affinité pour les récepteurs muscariniques. Il agit comme un antagoniste, bloquant l'action de l'acétylcholine à ces récepteurs. Ce mécanisme implique la liaison de l'aminobenzotropine aux sites récepteurs, empêchant l'activation des voies de signalisation en aval .
Applications De Recherche Scientifique
Aminobenztropine has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in the study of muscarinic receptors and other biochemical processes.
Biology: Employed in research involving neurotransmitter systems and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and other medical conditions.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
Aminobenztropine exerts its effects primarily through its high affinity for muscarinic receptors. It acts as an antagonist, blocking the action of acetylcholine at these receptors. This mechanism involves the binding of this compound to the receptor sites, preventing the activation of downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
Benzotropine : Un autre composé à base de tropane avec une affinité similaire pour les récepteurs muscariniques.
Atropine : Un antagoniste muscarinique bien connu avec une structure chimique différente mais des effets pharmacologiques similaires.
Scopolamine : Un autre antagoniste muscarinique utilisé dans diverses applications médicales.
Unicité
L'aminobenzotropine est unique en raison de sa structure chimique spécifique, qui confère une forte affinité et une sélectivité pour les récepteurs muscariniques. Cela la rend particulièrement utile dans la recherche et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy-phenylmethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-23-16-11-12-17(23)14-18(13-16)24-21(15-7-3-2-4-8-15)19-9-5-6-10-20(19)22/h2-10,16-18,21H,11-14,22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFDKINRISJFCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001007934 | |
| Record name | 2-{[(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy](phenyl)methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001007934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500379 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
88097-86-3 | |
| Record name | 3-(2'-Aminobenzhydryloxy)tropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088097863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy](phenyl)methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001007934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Aminobenztropine utilized in the study of muscarinic acetylcholine receptors?
A1: this compound functions as a high-affinity ligand in affinity chromatography, a technique employed to purify proteins like mAChRs. [] In the research, this compound is immobilized on a chromatography column. When a solution containing solubilized mAChRs is passed through this column, the receptors bind specifically to the this compound. This binding allows other proteins and impurities to be washed away. Subsequently, the bound mAChRs are eluted from the column, resulting in a purified mAChR sample. This purified sample can then be used for various downstream experiments and characterizations. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-methoxy-5-(2-oxo-1-benzopyran-3-yl)phenyl]-5-nitro-2-furancarboxamide](/img/structure/B1222015.png)
![2-[[4,6-Bis(1-piperidinyl)-1,3,5-triazin-2-yl]thio]-1-phenylethanone](/img/structure/B1222016.png)
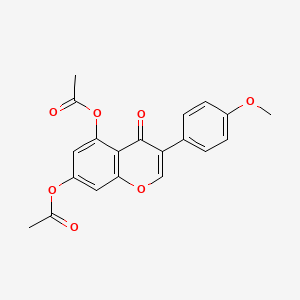
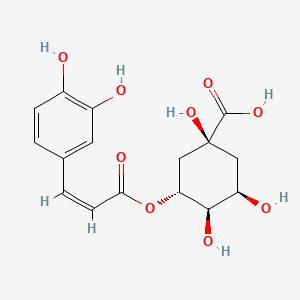
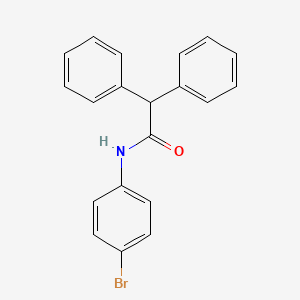

![2-[4-(Cyclohexylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B1222029.png)


